molecular formula C20H16Br2 B1280860 2,5-Bis(4-Bromophenyl)-p-xylene CAS No. 853234-55-6

2,5-Bis(4-Bromophenyl)-p-xylene

Cat. No.: B1280860
CAS No.: 853234-55-6
M. Wt: 416.1 g/mol
InChI Key: DLTBZPUNQPKBQY-UHFFFAOYSA-N
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Description

2,5-Bis(4-Bromophenyl)-p-xylene is an organic compound with the molecular formula C16H12Br2 It is a derivative of p-xylene, where two hydrogen atoms in the benzene ring are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-Bromophenyl)-p-xylene typically involves the bromination of p-xylene. One common method is the use of bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction proceeds as follows:

    Bromination of p-xylene:

    p-Xylene is reacted with bromine in the presence of FeBr3 to yield this compound.

      Reaction conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-Bromophenyl)-p-xylene can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, such as phenols, amines, or thiols.

    Coupling reactions: Biaryl compounds with various substituents can be formed, which are useful in materials science and pharmaceuticals.

Scientific Research Applications

2,5-Bis(4-Bromophenyl)-p-xylene has several applications in scientific research:

    Materials science: It is used in the synthesis of conjugated polymers and organic semiconductors for optoelectronic devices.

    Organic synthesis: The compound serves as a building block for more complex molecules in medicinal chemistry and drug discovery.

    Pharmaceuticals: It is investigated for its potential use in the development of new therapeutic agents due to its ability to undergo various chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-Bromophenyl)-1,3,4-oxadiazole: Used in the synthesis of porous organic-inorganic polymers.

    2,5-Bis(4-Bromophenyl)-3,4-diphenylthiophene: Utilized in the development of high-performance electrodes for supercapacitors.

Uniqueness

2,5-Bis(4-Bromophenyl)-p-xylene is unique due to its symmetrical structure and the presence of bromine atoms, which make it highly reactive in various chemical transformations. Its versatility in undergoing substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

1,4-bis(4-bromophenyl)-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBZPUNQPKBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479173
Record name 2,5-Bis(4-Bromophenyl)-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853234-55-6
Record name 2,5-Bis(4-Bromophenyl)-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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